An In-Depth Technical Guide to N-Boc-trans-4-azido-L-proline: Structure, Properties, and Applications in Chemical Biology and Drug Discovery
An In-Depth Technical Guide to N-Boc-trans-4-azido-L-proline: Structure, Properties, and Applications in Chemical Biology and Drug Discovery
This guide provides a comprehensive technical overview of N-Boc-trans-4-azido-L-proline, a versatile building block for researchers, chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on peptide modification and its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Properties
N-Boc-trans-4-azido-L-proline, with the IUPAC name (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a proline derivative featuring two key functional groups: a tert-butyloxycarbonyl (Boc) protecting group on the amine and an azido group at the C4 position in a trans configuration relative to the carboxylic acid.[1] This specific arrangement of functional groups makes it a highly valuable tool in chemical synthesis.
The Boc group provides a stable yet readily cleavable protecting group for the secondary amine of the proline ring, essential for controlled peptide synthesis.[2] The azido group, on the other hand, serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, allowing for the specific and efficient conjugation of this building block to other molecules.[3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 132622-68-5 | [1] |
| Molecular Formula | C10H16N4O4 | [1] |
| Molecular Weight | 256.26 g/mol | [1] |
| Appearance | White crystalline powder | |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), as well as multiplets for the proline ring protons. The proton at C4, bearing the azido group, would likely appear as a multiplet.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the Boc group and the carboxylic acid, in addition to the carbons of the pyrrolidine ring and the tert-butyl group. The carbon attached to the azide (C4) would have a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the azide group (N₃) typically in the range of 2100 cm⁻¹. Carbonyl stretches for the Boc and carboxylic acid groups would also be prominent.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis of N-Boc-trans-4-azido-L-proline
The most common and efficient synthesis of N-Boc-trans-4-azido-L-proline starts from the commercially available N-Boc-cis-4-hydroxy-L-proline. The key transformation is a stereospecific inversion of the hydroxyl group to an azido group, which is typically achieved via a Mitsunobu reaction.[4] This reaction allows for the conversion of an alcohol to a variety of functional groups, including azides, with inversion of stereochemistry.[5]
Experimental Protocol: Synthesis via Mitsunobu Reaction
This protocol is a generalized procedure based on established Mitsunobu reaction principles for similar transformations.[4][5]
Materials:
-
N-Boc-cis-4-hydroxy-L-proline
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene) - EXTREME CAUTION: Hydrazoic acid is highly toxic and explosive. This should only be handled by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. A common in situ source of HN₃ is from sodium azide and an acid.
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-cis-4-hydroxy-L-proline and triphenylphosphine in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: To the cooled, stirring solution, slowly add the DEAD or DIAD solution dropwise. A color change is typically observed.
-
Addition of Hydrazoic Acid: Carefully add the hydrazoic acid solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography to yield N-Boc-trans-4-azido-L-proline.
Caption: Workflow for the synthesis of N-Boc-trans-4-azido-L-proline.
Applications in Peptide Synthesis and Modification
The primary application of N-Boc-trans-4-azido-L-proline is in peptide synthesis, where it serves as a building block to introduce a bioorthogonal handle into the peptide backbone. The proline ring's inherent conformational constraints can influence the secondary structure of peptides.[6] The presence of a substituent at the C4 position further modulates the ring pucker and the cis-trans isomerism of the preceding peptide bond, offering a tool for fine-tuning peptide conformation.[6][7]
Once incorporated into a peptide, the azido group can be selectively modified using click chemistry, enabling a wide range of applications:
-
Peptide Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and detection.
-
Peptide Cyclization: Intramolecular click reactions to generate cyclic peptides with enhanced stability and bioactivity.
-
Surface Immobilization: Conjugation of peptides to solid supports for various assays and applications.
-
Formation of Peptide Conjugates: Linking peptides to other biomolecules, such as proteins, nucleic acids, or small molecule drugs.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction to modify an azide-containing peptide with an alkyne-functionalized molecule.[8]
Materials:
-
Azide-containing peptide (synthesized with N-Boc-trans-4-azido-L-proline)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Organic co-solvent if needed (e.g., DMSO, t-butanol)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-peptide and the alkyne-molecule in the desired molar ratio in an aqueous buffer.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Initiation of Reaction: Add the CuSO₄/THPTA mixture to the peptide/alkyne solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the resulting triazole-linked peptide conjugate using reversed-phase HPLC.
Caption: General workflow for a CuAAC "click" reaction.
Role in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[9] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[10][]
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly impact the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), and consequently, the efficiency of protein degradation.[][12]
N-Boc-trans-4-azido-L-proline is an attractive building block for the synthesis of PROTAC linkers.[10] The azido group allows for the convenient connection of the proline-containing linker to an alkyne-functionalized E3 ligase ligand or target protein ligand via a CuAAC reaction.[9] The rigid pyrrolidine ring of proline can introduce conformational constraints into the linker, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation. The trans stereochemistry of the azide will influence the spatial orientation of the connected ligands.
Caption: Conceptual overview of PROTAC-mediated protein degradation.
Comparative Insights: trans vs. cis Isomers
The stereochemistry at the C4 position of the proline ring has a significant impact on the conformation of the pyrrolidine ring and the preceding peptide bond.[6] While both trans- and cis-4-azido-L-proline can be used in peptide synthesis and click chemistry, the choice of isomer can influence the final properties of the molecule.
-
Conformational Effects: The trans isomer generally favors an exo ring pucker, which stabilizes a trans conformation of the preceding peptide bond. The cis isomer, on the other hand, can have a greater propensity to adopt an endo ring pucker, which is more compatible with a cis peptide bond.[6] This allows for the rational design of peptide secondary structures.
-
Reactivity: The accessibility of the azide for click chemistry reactions may differ slightly between the two isomers due to steric hindrance, although both are generally reactive.
The selection between the trans and cis isomers should be a deliberate choice based on the desired conformational properties of the final peptide or PROTAC.
Safety and Handling
N-Boc-trans-4-azido-L-proline should be handled with the appropriate safety precautions for laboratory chemicals. As with all azido compounds, there is a potential risk of decomposition, especially upon heating or in the presence of certain metals. It is advisable to avoid high temperatures and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
N-Boc-trans-4-azido-L-proline is a powerful and versatile chemical tool with significant applications in peptide chemistry, chemical biology, and drug discovery. Its unique combination of a protected amino acid and a bioorthogonal handle allows for the precise construction and modification of complex molecules. The ability to introduce conformational constraints and a site for specific conjugation makes it an invaluable building block for the synthesis of novel peptide-based therapeutics and advanced molecular probes like PROTACs. As research in these areas continues to expand, the utility of N-Boc-trans-4-azido-L-proline is poised to grow, enabling the development of next-generation scientific tools and therapeutic agents.
References
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]
- Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 1-465.
- Gorske, B. C., Bastian, B. L., & Raines, R. T. (2007). Impact of azaproline on amide cis-trans isomerism: conformational analyses and NMR studies of model peptides including TRH analogues. Journal of the American Chemical Society, 129(33), 10222–10232.
- Thamm, P., & Mutter, M. (2006). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, 22, 63-88.
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Toudil, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(17), 9039-9063.
- Keith, J. M., & Gomez, L. (2006). Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. The Journal of Organic Chemistry, 71(18), 7113–7116.
- Zhyvolozhynska, T., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(35), 11069-11079.
- Keith, J. M., & Gomez, L. (2006). Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents. The Journal of Organic Chemistry, 71(18), 7113–7116.
-
Royal Society of Chemistry. An L-proline Functionalized Metallo-organic Triangle as Size-Selective Homogeneous Catalyst for Asymmertry Catalyzing Aldol Reactions. [Link]
-
PubChem. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. [Link]
Sources
- 1. trans-4-Azido-N-Boc-L-proline 95% | CAS: 132622-68-5 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of azaproline on amide cis-trans isomerism: conformational analyses and NMR studies of model peptides including TRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
